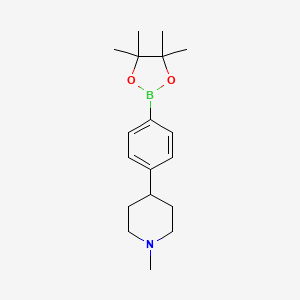

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester

Descripción general

Descripción

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is an organic compound that features a piperidine ring substituted with a phenyl group, which is further substituted with a dioxaborolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester typically involves the following steps:

Borylation Reaction: The introduction of the boron-containing dioxaborolane group is achieved through a borylation reaction. This involves the use of a palladium catalyst to facilitate the formation of the boronate ester.

Coupling Reaction: The phenyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the boron-containing moiety is converted to a boronic acid.

Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Boronic acids and their derivatives.

Reduction: Modified piperidine or phenyl derivatives.

Substitution: Functionalized phenyl derivatives with various substituents.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Role as a Building Block

This compound is widely utilized as a versatile building block in synthetic chemistry. It plays a critical role in the Suzuki-Miyaura coupling reaction, which is essential for constructing biaryl compounds and complex organic molecules. Its boronic acid functionality allows for the formation of carbon-carbon bonds, facilitating the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers employed 4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester to synthesize novel derivatives that exhibited enhanced cytotoxicity against cancer cell lines. The ability to modify the piperidine ring provided a pathway to optimize biological activity while maintaining favorable pharmacokinetic properties.

Medicinal Chemistry

Drug Discovery and Development

The compound is instrumental in drug discovery, particularly in designing inhibitors targeting specific biological pathways. Its structure allows for the development of compounds that can interact effectively with enzymes or receptors involved in disease processes.

Case Study: Inhibitors for Protein Targets

Research has demonstrated that derivatives of this compound can act as potent inhibitors of proteasome activity. These inhibitors have shown potential in treating conditions such as multiple myeloma, where proteasome inhibition leads to apoptosis of malignant cells.

Materials Science

Development of Advanced Materials

In materials science, this compound contributes to the development of advanced materials, including polymers and nanomaterials. The unique properties of boronic acids enable the formation of reversible covalent bonds, which are crucial for creating dynamic materials that can respond to environmental changes.

Data Table: Properties of Boronic Acid-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Responsiveness | pH-sensitive |

| Reversible Bonding | Yes |

Bioconjugation

Targeted Drug Delivery Systems

The application of this compound in bioconjugation techniques facilitates the attachment of biomolecules to surfaces or other molecules. This capability is essential for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Case Study: Conjugation with Antibodies

A study illustrated the successful conjugation of this boronic acid derivative with monoclonal antibodies, resulting in targeted delivery of chemotherapeutic agents directly to cancer cells. This approach significantly improved the therapeutic index compared to conventional delivery methods.

Analytical Chemistry

Development of Sensors

In analytical chemistry, this compound is utilized in developing sensors for detecting various analytes due to its high sensitivity and selectivity. Its ability to form complexes with certain analytes enhances detection capabilities.

Case Study: Sensor Development for Glucose Monitoring

Researchers have developed a glucose sensor using this compound as a recognition element. The sensor demonstrated excellent performance in real-time glucose monitoring, showcasing its potential application in diabetes management.

Mecanismo De Acción

The mechanism of action of 4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The piperidine ring and phenyl group contribute to the compound’s overall stability and reactivity.

Comparación Con Compuestos Similares

Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar in structure but contains a pyrazole ring instead of a piperidine ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a piperidine ring.

Uniqueness

4-(1-Methyl-4-piperidyl)phenylboronic Acid Pinacol Ester is unique due to its combination of a piperidine ring and a boron-containing dioxaborolane moiety. This combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Actividad Biológica

4-(1-Methyl-4-piperidyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a phenylboronic acid moiety and a piperidine ring, which may contribute to its interaction with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes, potentially inhibiting their activity. This property is particularly relevant in cancer therapy, where enzyme inhibition can disrupt tumor growth and survival pathways.

- Receptor Modulation : The piperidine structure may facilitate binding to specific receptors involved in neurotransmission and signaling pathways, impacting various physiological processes.

- Reactive Oxygen Species (ROS) Interaction : Similar compounds have been shown to enhance the generation of ROS, leading to oxidative stress in cancer cells, which can induce apoptosis.

Anticancer Properties

Recent studies have demonstrated that boronic acid derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : Research indicates that this compound shows cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer models. The compound's ability to inhibit cell proliferation and induce apoptosis has been documented in vitro.

- Combination Therapies : The compound has been explored as part of combination therapies, enhancing the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related phenylboronic acids have shown:

- Bacterial Inhibition : In vitro assays indicate that phenylboronic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The exact mechanism may involve interference with bacterial cell wall synthesis or function.

- Fungal Activity : Research has also pointed towards antifungal activity, particularly against Candida species, which could be beneficial in treating opportunistic infections.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-8-6-14(7-9-16)15-10-12-20(5)13-11-15/h6-9,15H,10-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNHRTZPNOQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.